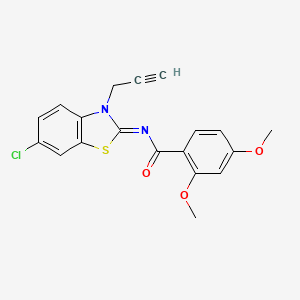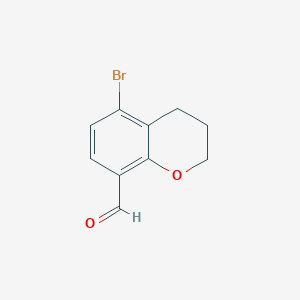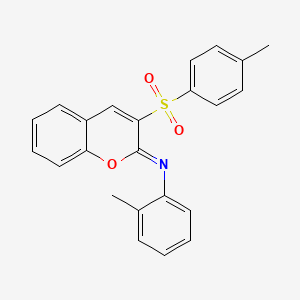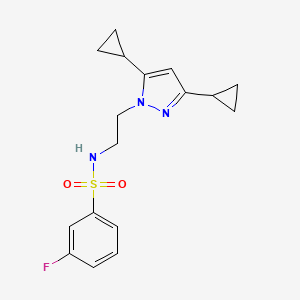![molecular formula C17H20N2O2S B2821900 1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415631-10-4](/img/structure/B2821900.png)
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, commonly known as PTMC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTMC is a cyclopropyl-containing urea derivative that has been shown to exhibit promising biological activity against a variety of disease targets.
Wirkmechanismus
The exact mechanism of action of PTMC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. For example, PTMC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PTMC has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
PTMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in disease processes, as well as to modulate the expression of specific genes. PTMC has also been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
PTMC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the biological activity of specific chemical structures. However, one limitation is that PTMC has not yet been extensively studied in vivo, so its potential toxicity and pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on PTMC. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its potential toxicity and pharmacokinetic properties in vivo, in order to better understand its potential as a therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of PTMC, in order to better understand its biological activity and potential therapeutic applications.
Synthesemethoden
The synthesis of PTMC involves a multi-step process that begins with the reaction of 1,3-dichloropropane with thiophene to form 1-(thiophen-3-yl)cyclopropanol. This intermediate is then reacted with phenoxyethylamine to form 1-(2-phenoxyethyl)-3-(thiophen-3-yl)cyclopropanol. Finally, this compound is reacted with isocyanate to form PTMC.
Wissenschaftliche Forschungsanwendungen
PTMC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising biological activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. PTMC has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-inflammatory and anti-bacterial properties.
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(18-9-10-21-15-4-2-1-3-5-15)19-13-17(7-8-17)14-6-11-22-12-14/h1-6,11-12H,7-10,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMUEIZKGFBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(7-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2821820.png)
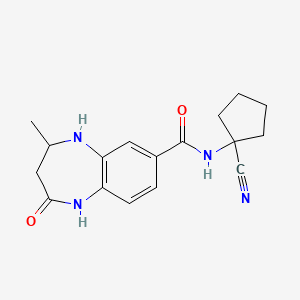
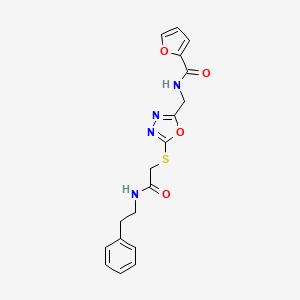
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2821828.png)
